5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol
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Overview
Description
The compound “5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol” is an organic compound . Its IUPAC name is 6,7-dihydro-[1,2]oxaborolo[3’,4’:4,5]benzo[1,2-b][1,4]dioxin-1(3H)-ol .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BO4 . The InChI code is 1S/C9H9BO4/c11-10-7-4-9-8(12-1-2-13-9)3-6(7)5-14-10/h3-4,11H,1-2,5H2 , which provides a standard way to encode the compound’s structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.98 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Research has delved into the synthesis of novel compounds with structures related to "5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol," emphasizing the development of unique synthesis methods and detailed structural determination through techniques such as X-ray crystallography. These studies provide foundational knowledge for the potential applications of these compounds in various scientific domains (Kehagia et al., 1995).
Chemical Reactions and Properties
- Investigations into the reactions and properties of related trioxa compounds have been conducted, revealing insights into their chemical behavior, such as reductive decomposition, pyrolysis, and acid/base-induced decomposition. Understanding these reactions is crucial for the application of these compounds in chemical synthesis and materials science (Yamamoto et al., 1980).
Materials Science and Engineering
- Studies have also explored the use of related trioxa compounds in materials science, particularly in the engineering of molecular crystals with specific properties, such as hydrogen bonding capabilities and structural stability. This research is instrumental in designing novel materials with tailored properties for various applications (Maly et al., 2007).
Organic and Organometallic Chemistry
- The synthesis of organometallic compounds incorporating structures similar to "this compound" has been reported. These compounds have been analyzed for their crystal structures and magnetic properties, contributing to the field of coordination chemistry and potentially impacting the development of magnetic materials (Castro et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
1-hydroxy-6,7-dihydro-3H-oxaborolo[3,4-g][1,4]benzodioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-10-7-4-9-8(12-1-2-13-9)3-6(7)5-14-10/h3-4,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWRQGZSJYDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC3=C(C=C2CO1)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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